(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid
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Overview
Description
(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring with an aminomethyl substituent
Mechanism of Action
Target of Action
The primary target of ®-2-Amino-3-(2-(aminomethyl)phenyl)propanoic acid, also known as D-2-AMINOMETHYLPHENYLALANINE, is Carboxypeptidase B . Carboxypeptidase B is an enzyme that is involved in the hydrolysis of the C-terminal amino acid residues in peptides and proteins .
Mode of Action
It is known to interact with its target, carboxypeptidase b . The interaction between the compound and its target could lead to changes in the function of the enzyme, potentially affecting the hydrolysis of peptides and proteins .
Result of Action
Given its target, it is likely to affect the function of Carboxypeptidase B, which could potentially lead to changes in the digestion and absorption of proteins .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could potentially affect the stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as benzylidene acetones and ammonium thiocyanates. The synthesis typically involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid include:
- 2-aminopyrimidine derivatives
- 2-methoxyphenyl isocyanate
- Piperidine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines an amino acid backbone with a phenyl ring and an aminomethyl substituent. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAKEAJYLGZEEA-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428044 |
Source
|
Record name | (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217601-79-0 |
Source
|
Record name | (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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